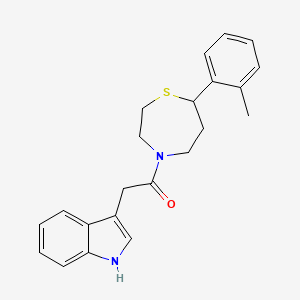

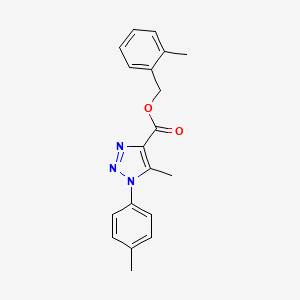

1-(4-bromophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The linear formula of this compound is C22H15BrN2O2S and its CAS Number is 618432-22-7 .

Molecular Structure Analysis

The molecular structure of the similar compound “3-(4-BROMOPHENYL)-2-((2-OXO-2-PHENYLETHYL)THIO)-4(3H)-QUINAZOLINONE” is represented by the linear formula C22H15BrN2O2S .Applications De Recherche Scientifique

Chemical Space Expansion and Anticancer Activity

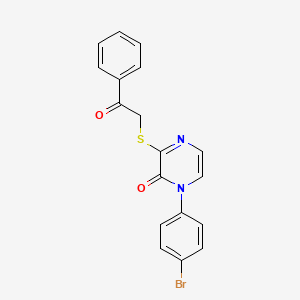

A significant application of this compound, specifically a derivative, is in the realm of anticancer research. The synthesized compound, identified as (3R*,4S*)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h), demonstrated potent anticancer properties. It notably inhibited cell viability in prostate cancer (PC-3) and breast cancer (MCF-7) cells with IC50 values of 1.18 ± 0.05 μM and 1.95 ± 0.04 μM, respectively. Additionally, it induced apoptosis via caspase-3 activation and cleavage of PARP in both cancer cell lines, suggesting its potential as an effective anticancer agent (Seo et al., 2019).

Synthesis and Reactions with Potential Biological Applications

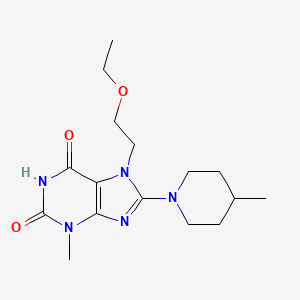

The compound's chemical structure allows for the synthesis and reactions of various derivatives with potential biological and pharmaceutical applications. For instance, derivatives have been synthesized through reactions with carbon nucleophiles, resulting in compounds with diverse biological activities. These reactions open avenues for creating novel pharmaceutical agents by modifying the compound's structure to enhance its biological activity and specificity (Ibrahim, El-Shaaer, & Hassan, 2002).

Antimicrobial and Antitumor Activities

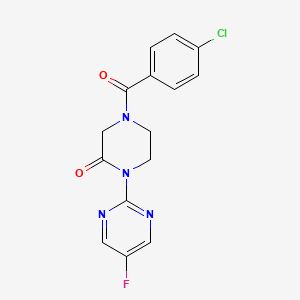

Further applications involve the synthesis of new derivatives with antimicrobial and antitumor activities. By structurally modifying the core compound through reactions with various agents, researchers have developed derivatives that exhibit significant antimicrobial properties against a range of pathogens, as well as compounds showing promising antitumor activities against specific cancer cell lines. This underscores the compound's versatility and potential as a scaffold for developing new therapeutic agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Propriétés

IUPAC Name |

1-(4-bromophenyl)-3-phenacylsulfanylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2S/c19-14-6-8-15(9-7-14)21-11-10-20-17(18(21)23)24-12-16(22)13-4-2-1-3-5-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDJXSLLKFHZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-3-((2-oxo-2-phenylethyl)thio)pyrazin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2940219.png)

![2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2940221.png)

![2-(2,4-Difluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2940222.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2940223.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2940226.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroquinoline-4-carboxamide](/img/structure/B2940228.png)

![4-[(2-Methylphenyl)methoxy]benzonitrile](/img/structure/B2940230.png)